
1H-1,2,4-Triazole, 5-(p-sulfamoylphenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-1,2,4-Triazole, 5-(p-sulfamoylphenyl)- is a heterocyclic compound that belongs to the triazole family Triazoles are known for their diverse biological activities and are widely used in various fields such as pharmaceuticals, agriculture, and materials science
Métodos De Preparación
The synthesis of 1H-1,2,4-Triazole, 5-(p-sulfamoylphenyl)- can be achieved through several synthetic routes. One common method involves the cycloaddition reaction of nitrile precursors with reactive cumulenes . Another approach is the microwave irradiation method, which has been shown to be efficient in synthesizing various 1,2,4-triazole derivatives . Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity.
Análisis De Reacciones Químicas
1H-1,2,4-Triazole, 5-(p-sulfamoylphenyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfamoyl group can be replaced by other functional groups.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1H-1,2,4-Triazole, 5-(p-sulfamoylphenyl)- has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1H-1,2,4-Triazole, 5-(p-sulfamoylphenyl)- involves its interaction with specific molecular targets. For instance, it can inhibit the biosynthesis of ergosterol in fungal cells by blocking the enzyme 14-α-demethylase . This disruption leads to the accumulation of toxic sterols and ultimately cell death. The compound’s ability to form hydrogen bonds and interact with biological receptors through dipole interactions is crucial for its activity .
Comparación Con Compuestos Similares
1H-1,2,4-Triazole, 5-(p-sulfamoylphenyl)- can be compared with other triazole derivatives such as:
Fluconazole: A well-known antifungal agent that also inhibits ergosterol biosynthesis.
Itraconazole: Another antifungal drug with a similar mechanism of action.
Ravuconazole: Known for its broad-spectrum antifungal activity.
Voriconazole: Effective against a wide range of fungal infections.
The uniqueness of 1H-1,2,4-Triazole, 5-(p-sulfamoylphenyl)- lies in its sulfamoylphenyl group, which enhances its solubility and bioavailability, making it a promising candidate for further research and development.
Propiedades
Número CAS |
4922-53-6 |
|---|---|
Fórmula molecular |
C8H8N4O2S |
Peso molecular |
224.24 g/mol |
Nombre IUPAC |
4-(1H-1,2,4-triazol-5-yl)benzenesulfonamide |
InChI |
InChI=1S/C8H8N4O2S/c9-15(13,14)7-3-1-6(2-4-7)8-10-5-11-12-8/h1-5H,(H2,9,13,14)(H,10,11,12) |
Clave InChI |
FQAHYLJIQSNCSE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=NC=NN2)S(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


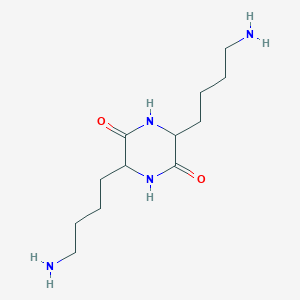
![6-Methylbenzo[c]phenanthrene](/img/structure/B14748335.png)
![N-[acetamido-(4-fluorophenyl)methyl]acetamide](/img/structure/B14748340.png)
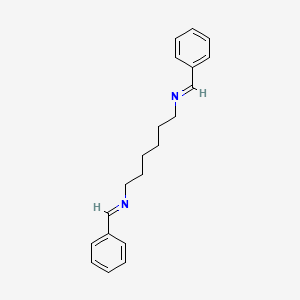
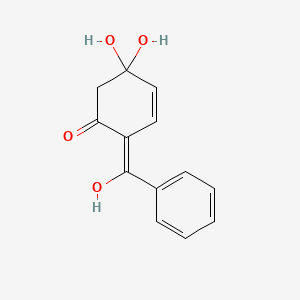
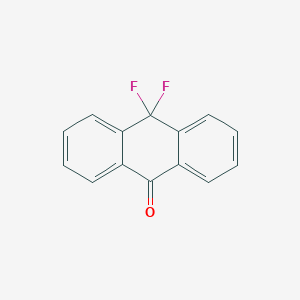
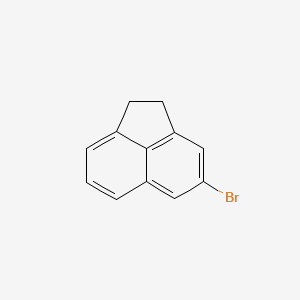
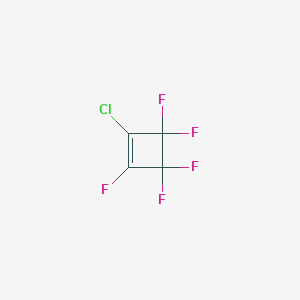



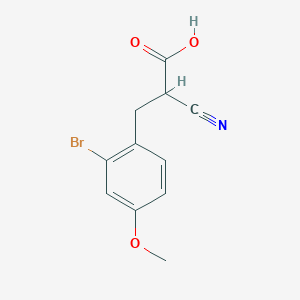
![(3E)-3-[(4,5-dimethoxy-2-nitrophenyl)methylidene]oxolan-2-one](/img/structure/B14748397.png)

